Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]-
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Overview
Description
Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- is an organic compound that features a morpholine ring substituted with a 4-chlorophenyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- typically involves the reaction of morpholine with 4-chlorobenzaldehyde and benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 4-chlorophenyl and phenylmethyl substitutions.
4-Chlorobenzaldehyde: A precursor used in the synthesis of the compound.
Benzylamine: Another precursor involved in the synthesis.
Uniqueness
Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62718-44-9 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-17(14-4-2-1-3-5-14)20-10-12-21-13-11-20/h1-9H,10-13H2 |
InChI Key |
JXWKMTHUWLROJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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